Technical Monograph: Physicochemical Profile of Sodium 2-Methoxy-2-Oxoethanesulfonate
Technical Monograph: Physicochemical Profile of Sodium 2-Methoxy-2-Oxoethanesulfonate
Executive Summary
Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5), commonly known as Sodium Methyl Sulfoacetate , is a specialized organosulfur compound serving as a critical hydrophilic building block in medicinal chemistry and surfactant synthesis.[1][2][][4][][6] Distinct from its long-chain analogs (e.g., Sodium Lauryl Sulfoacetate) which act as foaming agents, this C2-ester sulfonate functions primarily as a polar scaffold and reactive intermediate. Its unique structure—combining a labile methyl ester with a robust sulfonate head group—allows for versatile derivatization, including heterocycle formation and transesterification. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and stability profiles for researchers in drug development and material science.
Chemical Identity & Structural Analysis[7][8][9]
Sodium 2-methoxy-2-oxoethanesulfonate is the sodium salt of the methyl ester of sulfoacetic acid. It is characterized by a high degree of polarity due to the sulfonate moiety, balanced by the short-chain methyl ester.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Sodium 2-methoxy-2-oxoethanesulfonate |
| Common Synonyms | Sodium methyl sulfoacetate; Methyl sulfoacetate sodium salt; Acetic acid, 2-sulfo-, 1-methyl ester, sodium salt |
| CAS Registry Number | 29508-16-5 |
| Molecular Formula | |
| Molecular Weight | 176.12 g/mol |
| SMILES | |
| InChI Key | WBBRPXWDTRIWHQ-UHFFFAOYSA-M |
Structural Features
The molecule features an alpha-methylene bridge (
-
Electronic Effect: The flanking groups significantly increase the acidity of the alpha-protons, making the methylene carbon nucleophilic under basic conditions. This property is exploited in condensation reactions to form heterocycles.[2]
-
Solubility Driver: The ionic sulfonate group dominates the physicochemical behavior, rendering the molecule highly water-soluble despite the organic ester tail.
Physicochemical Parameters
The following data consolidates experimental values and predictive models relevant to formulation and synthesis.
Physical Properties Table
| Property | Value / Range | Condition |
| Appearance | White to off-white crystalline powder | Ambient |
| Melting Point | 200 – 220°C | Decomposition often observed |
| Solubility (Water) | Highly Soluble (> 100 mg/mL) | 25°C |
| Solubility (Organic) | Soluble in DMSO, DMF, Methanol; Insoluble in Hexane, Ether | 25°C |
| Hygroscopicity | Hygroscopic | Requires inert storage |
| LogP (Octanol/Water) | < -2.0 (Estimated) | Due to ionic nature |
| pKa (Acid) | < 0 (Sulfonic acid moiety) | Strong electrolyte |
Solubility & Hydrotropic Behavior
Unlike long-chain sulfoacetates (C12-C14) which form micelles, sodium 2-methoxy-2-oxoethanesulfonate acts as a hydrotrope . It increases the solubility of hydrophobic compounds in aqueous solutions by interfering with the structure of water and forming "hydrotrope-solute" clusters, rather than traditional micelles. This makes it valuable in formulation chemistry as a coupling agent.
Synthesis & Manufacturing Methodology
The industrial synthesis of sodium 2-methoxy-2-oxoethanesulfonate typically follows the Strecker Sulfonation pathway, utilizing methyl chloroacetate and sodium sulfite. This method is preferred for its high yield and atom economy.
Synthesis Workflow (Strecker Reaction)
The reaction involves the nucleophilic substitution of the chloride by the sulfite ion.
Reaction Equation:
Process Critical Quality Attributes (CQAs):
-
pH Control: The reaction mixture must be kept near neutral to slightly acidic to prevent hydrolysis of the methyl ester (see Section 4).
-
Temperature: Controlled heating (reflux, ~80-100°C) is required to drive the
displacement. -
Purification: The primary impurity is inorganic salt (NaCl). Desalting is achieved via recrystallization from ethanol/water mixtures, exploiting the differential solubility of the organic sulfonate vs. NaCl.
Visualization of Synthesis Logic
Figure 1: Industrial synthesis pathway via Strecker sulfonation, highlighting the critical purification step for salt removal.
Stability & Reactivity Profile
The stability of sodium 2-methoxy-2-oxoethanesulfonate is dictated by the ester linkage . While the sulfonate group is chemically inert under most conditions, the methyl ester is susceptible to hydrolysis.
Hydrolysis Kinetics
-
Acidic pH (< 3): Slow hydrolysis to 2-sulfoacetic acid.
-
Neutral pH (6-8): Maximum stability.
-
Basic pH (> 9): Rapid saponification (base-catalyzed hydrolysis) yielding the disodium salt (Disodium Sulfoacetate) and methanol.
Implication for Storage: Material must be stored in a dry, inert atmosphere. Exposure to atmospheric moisture can lead to autocatalytic hydrolysis if trace acid is present.
Reactivity in Drug Design
The compound serves as a "masked" dianion. In organic synthesis, it is used to introduce the
-
C-H Acidity: The alpha-protons are acidic (
). Bases (e.g., NaH, alkoxides) can deprotonate this position, allowing condensation with aldehydes or ketones (Knoevenagel-type condensations) to form functionalized sulfonates. -
Heterocycle Formation: Reacts with ortho-diamines or similar bifunctional nucleophiles to form sulfone-containing heterocycles, such as pyrido[3,4-b]pyrazin-5(6H)-one derivatives [1].
Functional Applications
Pharmaceutical Intermediate
Used as a reagent to synthesize sulfonate-tagged drug candidates. The sulfonate group improves the water solubility of the final drug molecule (the "hydrophilic tail" strategy).
-
Specific Use Case: Synthesis of biologically active heterocycles where the sulfonate group mimics phosphate or carboxylate binding motifs.
Surfactant Precursor
While not a primary surfactant itself, it is a precursor for Sodium Lauryl Sulfoacetate (SLSA) via transesterification, although the acid chloride route is more common industrially.
-
Transesterification:
This route avoids the use of corrosive chloroacetyl chloride.
Handling & Safety Protocols
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
Experimental Handling:
-
PPE: Nitrile gloves and safety goggles are mandatory. The fine powder can be irritating to the respiratory tract; use a dust mask or fume hood.
-
Spill Cleanup: Sweep up dry to avoid generating foam/slippery surfaces (if wet).
-
Incompatibility: Strong oxidizers and strong bases (causes rapid hydrolysis and heat generation).
References
-
EvitaChem. (2026).[2] Pyrido[3,4-B]pyrazin-5(6H)-one (EVT-398248) Technical Data. Retrieved from
-
Sigma-Aldrich. (n.d.). Sodium 2-methoxy-2-oxoethanesulfonate Product Specification. Retrieved from
-
ChemicalBook. (2023).[7] Sodium (carbomethoxy)methane sulfonate Properties and Synthesis. Retrieved from
-
BOC Sciences. (n.d.). Carbonyl Compounds - Building Blocks. Retrieved from
- PubChem. (n.d.). Compound Summary: Sodium methyl sulfoacetate.
Sources
- 1. SODIUM (CARBOMETHOXY)METHANE SULFONATE | 29508-16-5 [amp.chemicalbook.com]
- 2. evitachem.com [evitachem.com]
- 4. Sodium 2-Methoxy-2-oxoethanesulfonate|CAS 29508-16-5|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 6. SODIUM (CARBOMETHOXY)METHANE SULFONATE | 29508-16-5 [amp.chemicalbook.com]
- 7. L(+)-ASCORBIC ACID 2-SULFATE DISODIUM SALT DIHYDRATE , 53910-28-4 - CookeChem [cookechem.com]
